molecular formula C17H18N6OS B2989392 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868968-34-7

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2989392
CAS No.: 868968-34-7
M. Wt: 354.43
InChI Key: LPLCHLILDCTRFN-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of multiple nitrogen atoms within its structure suggests that it may interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the triazolopyridazinone core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern. Reaction conditions often involve the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic uses.

    Medicine: The compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is unique due to its specific combination of heterocyclic structures and functional groups. This gives it distinct chemical and biological properties that differentiate it from other similar compounds. Its potential for diverse pharmacological applications makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLCHLILDCTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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